molecular formula C21H13BrCl2N2O2 B5162171 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

Cat. No. B5162171
M. Wt: 476.1 g/mol
InChI Key: GEOCZMULYLTNLM-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in regulating cell growth, proliferation, and survival. By inhibiting this pathway, the compound prevents the growth and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been shown to have other biochemical and physiological effects. Studies have reported that this compound has anti-inflammatory and anti-oxidant properties. It also exhibits neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its toxicity. Studies have reported that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical applications.

Future Directions

There are several future directions for the study of 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide. One of the significant areas of research is the development of novel anticancer drugs based on this compound. Researchers are also studying the potential applications of this compound in the treatment of neurodegenerative diseases. Further studies are needed to understand the mechanism of action of this compound fully. Studies are also needed to determine the optimal dosage and toxicity levels of this compound for clinical applications.
Conclusion:
In conclusion, 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its anticancer activity has been studied extensively. It works by inhibiting the PI3K/Akt/mTOR signaling pathway, leading to the death of cancer cells. This compound also exhibits other biochemical and physiological effects, including anti-inflammatory and anti-oxidant properties. However, its toxicity limits its use in clinical applications. Future studies are needed to determine the optimal dosage and toxicity levels of this compound for clinical applications.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been reported in the literature. One of the methods involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenylamine in the presence of triethylamine. The reaction mixture is then heated to reflux for a few hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the significant areas of research is cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cell lines. It works by inhibiting the growth of cancer cells and inducing apoptosis.

properties

IUPAC Name

5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrCl2N2O2/c1-11-14(21-26-18-10-13(23)6-8-19(18)28-21)3-2-4-17(11)25-20(27)15-9-12(22)5-7-16(15)24/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOCZMULYLTNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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